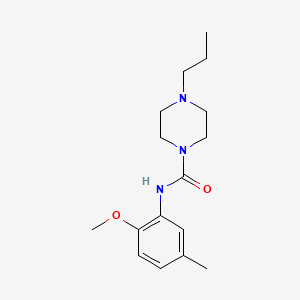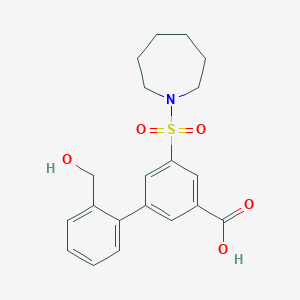
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention among researchers due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is not fully understood. However, it has been shown to bind to the dopamine transporter, which leads to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the potential therapeutic effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to increase dopamine release in the brain. Physiologically, it has been shown to produce analgesic and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potential therapeutic effects for various conditions. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic effects for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is to investigate its potential as an analgesic and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. Finally, studies should be conducted to investigate the potential side effects and toxicity of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. Its relatively simple synthesis method and potential therapeutic effects make it an attractive candidate for further research. However, caution must be taken when handling and using this compound due to its potential for abuse and addiction. Further research is needed to fully understand the mechanism of action and potential side effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 2-methoxy-5-methylphenylpiperazine with propylamine and then acylation with chloroformic acid. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is relatively simple and can be achieved through standard laboratory procedures.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been studied for its potential use as a therapeutic agent for various conditions. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has also been studied for its potential use as an analgesic and anxiolytic agent.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-7-18-8-10-19(11-9-18)16(20)17-14-12-13(2)5-6-15(14)21-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBXAPDXSDDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5297197.png)

![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)

![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5297250.png)

![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5297273.png)
![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297296.png)